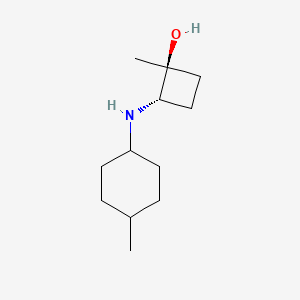

(1S,2S)-1-Methyl-2-(((1r,4S)-4-methylcyclohexyl)amino)cyclobutan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of cyclobutane amino acids and derivatives, closely related to "(1S,2S)-1-Methyl-2-(((1r,4S)-4-methylcyclohexyl)amino)cyclobutan-1-ol," involves enantiodivergent synthetic sequences and stereoselective methodologies. For instance, (+)- and (-)-2-aminocyclobutane-1-carboxylic acids have been prepared through stereoselective synthesis, highlighting the potential pathways for synthesizing similar compounds. Such methodologies are crucial for achieving high yields and desired stereochemistry in the final product (Izquierdo et al., 2005).

Molecular Structure Analysis

Cyclobutane amino acids, including derivatives similar to "(1S,2S)-1-Methyl-2-(((1r,4S)-4-methylcyclohexyl)amino)cyclobutan-1-ol," exhibit unique structural features. These compounds often display high rigidity due to strong intramolecular hydrogen bonds, forming cis-fused [4.2.0]octane structural units. This structural rigidity is evident both in solution and in the gas phase, as confirmed by NMR structural studies and DFT theoretical calculations (Izquierdo et al., 2005).

Chemical Reactions and Properties

The chemical reactions involving cyclobutane amino acids and their derivatives are characterized by their ability to undergo stereocontrolled alternative synthetic methodologies. These methodologies facilitate the preparation of various enantiomers and diastereomers, indicating the compound's versatile reactivity and potential for creating diverse molecular architectures (Torres et al., 2010).

Physical Properties Analysis

The physical properties of cyclobutane amino acids and derivatives, such as "(1S,2S)-1-Methyl-2-(((1r,4S)-4-methylcyclohexyl)amino)cyclobutan-1-ol," are closely tied to their molecular structure. Their rigidity and the presence of cis-fused octane units significantly influence their solubility, melting points, and other physical parameters. While specific data on this compound might not be available, related compounds exhibit distinct physical behaviors due to their unique structural attributes.

Chemical Properties Analysis

The chemical properties of these compounds are influenced by the cyclobutane core and the attached functional groups. The cyclobutane ring imparts a significant degree of chemical stability and resistance to hydrolysis, while the functional groups determine the compound's reactivity with other chemicals. This combination of stability and reactivity is crucial for the compound's potential applications in various chemical syntheses and reactions (Celis et al., 2012).

科学的研究の応用

Structural Diversity and Bioactivity

Cyclobutane-containing compounds, including those derived from cycloaddition reactions similar to the structure of interest, exhibit significant structural diversity and bioactivities. These compounds, derived from both intermolecular and intramolecular cycloaddition reactions, showcase a wide range of biological effects and synthetic challenges, making them a focal point for scientific investigation. Their structural diversity, sources, bioactivities, and biomimetic syntheses are crucial for inspiring further research into the total synthesis or biomimetic synthesis of cyclobutane natural products (Yang et al., 2022).

Cyclodextrin Inclusion Complexes

Cyclodextrins (CDs), cyclic oligosaccharides that can form inclusion complexes with various molecules, are explored for their application in drug delivery systems, including improving solubility, modifying drug-release profiles, and enhancing antimicrobial activity. The review on CDs and their complexes with antibiotics and antibacterial agents underscores the potential for using such structures in innovative drug delivery applications (Boczar & Michalska, 2022).

Catalytic Oxidation of Cyclohexene

Research into the selective catalytic oxidation of cyclohexene, leading to various industrially relevant compounds, highlights the importance of controllable reactions for creating specific products. This research is pertinent to understanding the chemical reactions and potential industrial applications of compounds related to the structure of interest (Cao et al., 2018).

Neurotoxic Amino Acids in Cyanobacteria

The presence of non-proteinogenic amino acids produced by cyanobacteria, including BMAA and its isomers, in food supplements highlights the potential health risks associated with these compounds. This research emphasizes the need for quality control and further investigation into the effects of such compounds on human health (Manolidi et al., 2019).

Synthesis of Heterocycles

The unique reactivity of certain cyclobutane derivatives as building blocks for synthesizing a variety of heterocyclic compounds indicates their significance in drug discovery and the development of new pharmaceuticals. The synthesis of these compounds underlines the chemical versatility and potential applications in medicinal chemistry (Gomaa & Ali, 2020).

特性

IUPAC Name |

(1S,2S)-1-methyl-2-[(4-methylcyclohexyl)amino]cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c1-9-3-5-10(6-4-9)13-11-7-8-12(11,2)14/h9-11,13-14H,3-8H2,1-2H3/t9?,10?,11-,12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQORNXVAWMRPRQ-QQFIATSDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC2CCC2(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC(CC1)N[C@H]2CC[C@]2(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-1-Methyl-2-(((1r,4S)-4-methylcyclohexyl)amino)cyclobutan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethyl-7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2483405.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxamide](/img/structure/B2483415.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2483416.png)

![Boronic acid, B-[2-fluoro-5-(1-pyrrolidinylmethyl)phenyl]-](/img/structure/B2483417.png)

![2-(4-bromophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2483422.png)

![9H-Fluoren-9-ylmethyl N-[2-(3-aminocyclobutyl)ethyl]carbamate;hydrochloride](/img/structure/B2483424.png)

![N-(2,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2483426.png)